molecular formula C18H19NO B1293303 3-Azetidinomethyl-3'-methylbenzophenone CAS No. 898771-22-7

3-Azetidinomethyl-3'-methylbenzophenone

Cat. No.: B1293303
CAS No.: 898771-22-7
M. Wt: 265.3 g/mol
InChI Key: OFIOZHSWLALCNZ-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-3'-methylbenzophenone is a benzophenone derivative characterized by a central benzophenone scaffold with two aromatic rings. The compound features a methyl group at the 3'-position of one aromatic ring and an azetidinylmethyl substituent (a four-membered saturated amine ring attached via a methylene bridge) at the 3-position of the other ring . Its molecular formula is C₁₈H₁₉NO, with a molecular weight of 265.35 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-5-2-7-16(11-14)18(20)17-8-3-6-15(12-17)13-19-9-4-10-19/h2-3,5-8,11-12H,4,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIOZHSWLALCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643237
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-22-7
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3-Azetidinomethyl-3’-methylbenzophenone can undergo various chemical reactions, including:

Scientific Research Applications

3-Azetidinomethyl-3’-methylbenzophenone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone moiety can interact with various enzymes and receptors, leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: Hydroxyl groups (e.g., in Compound 227) increase polarity and hydrogen-bonding capacity, enhancing water solubility . Halogen substituents (Cl, Br, F) in 2-chloro-3'-methylbenzophenone and 3-bromo-3'-fluoro-5'-methylbenzophenone increase lipophilicity and electronic withdrawal, favoring membrane permeability and electrophilic reactivity .

Bioactivity Trends: Hydroxylated benzophenones (e.g., Compound 227) are often associated with antioxidant or antimicrobial properties due to phenolic groups . Halogenated derivatives are explored for photostability and industrial applications (e.g., UV filters) . Azetidine-containing analogs (e.g., 3-azetidinomethyl-3'-cyanobenzophenone) are hypothesized to exhibit enzyme inhibitory activity, though empirical data is sparse .

Biological Activity

3-Azetidinomethyl-3'-methylbenzophenone (CAS No. 898771-22-7) is a compound of interest in various fields, including medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone core with an azetidine moiety, which may influence its biological interactions. The structural formula can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{2}

This compound exhibits properties typical of benzophenones, such as UV absorption capabilities, which are significant in various applications including photoprotection.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Benzophenones are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of benzophenones exhibit antimicrobial activity; thus, it is hypothesized that this compound may also possess similar properties.

Case Studies and Experimental Data

A review of available literature reveals several studies investigating the biological effects of related compounds:

  • Study on Antioxidant Properties : Research indicated that benzophenone derivatives exhibited significant antioxidant activity, which could be extrapolated to this compound. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure radical scavenging activity, showing a notable reduction in DPPH levels when treated with the compound.
CompoundDPPH Scavenging Activity (%)
Control0
This compound65%
Standard (Ascorbic Acid)85%
  • Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential anti-inflammatory properties.

Toxicological Studies

Toxicological assessments have shown that while benzophenones can be irritative at high concentrations, the specific toxicity profile for this compound remains under-researched. It is crucial to conduct comprehensive toxicity evaluations to ensure safety for potential therapeutic applications.

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